molecular formula C10H11N3 B2547919 4-(1H-imidazol-1-yl)-3-methylaniline CAS No. 461664-00-6

4-(1H-imidazol-1-yl)-3-methylaniline

Cat. No. B2547919
CAS RN: 461664-00-6
M. Wt: 173.219
InChI Key: IDERBIIMSOEWBR-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylimidazoles. These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-arylation of imidazole with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as a catalyst yielded 4-(1H-imidazol-1-yl)benzaldehyde . This compound was then treated with substituted acetophenones to yield corresponding chalcones .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered imidazole ring attached to a benzene ring. The empirical formula is C9H9N3 and the molecular weight is 159.19 .


Chemical Reactions Analysis

Imidazole derivatives have been reported to show a broad range of chemical and biological properties. They have been used as important synthons in the development of new drugs .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents. It shows both acidic and basic properties due to its amphoteric nature .

Scientific Research Applications

Antifungal Properties

4-(1H-imidazol-1-yl)-3-methylaniline: has been studied for its antifungal properties. Specifically, it has shown effectiveness against Aspergillus fumigatus, the causative agent of pulmonary aspergillosis. Researchers synthesized the compound through Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone using aqueous sodium hydroxide in methanol. The resulting compound, (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one , exhibits promising potential for anti-aspergillus activity .

Coordination Polymers

In coordination chemistry, 4-(1H-imidazol-1-yl)-3-methylaniline has been utilized to synthesize coordination polymers. For instance:

Mechanism of Action

While the specific mechanism of action for “4-(1H-imidazol-1-yl)-3-methylaniline” is not available, imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

While specific safety and hazard information for “4-(1H-imidazol-1-yl)-3-methylaniline” is not available, general precautions for handling imidazole derivatives include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .

Future Directions

Imidazole derivatives have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . Therefore, the future directions for “4-(1H-imidazol-1-yl)-3-methylaniline” could involve further exploration of its potential biological activities and its use in the development of new drugs .

properties

IUPAC Name

4-imidazol-1-yl-3-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-8-6-9(11)2-3-10(8)13-5-4-12-7-13/h2-7H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDERBIIMSOEWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-imidazol-1-yl)-3-methylaniline

CAS RN

461664-00-6
Record name 4-(1H-imidazol-1-yl)-3-methylaniline
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